

# Commercial Suppliers and Technical Guidance for Oxybenzone-d5 Analytical Standard

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the **Oxybenzone-d5** analytical standard, a crucial component in quantitative analytical studies. It is intended for researchers, scientists, and professionals in drug development who require reliable sources and detailed methodologies for the use of this stable isotope-labeled internal standard. This document outlines key suppliers, their product specifications, and a comprehensive experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

# **Commercial Availability of Oxybenzone-d5**

**Oxybenzone-d5**, the deuterium-labeled form of Oxybenzone (Benzophenone 3), is utilized as an internal standard in quantitative analyses to correct for matrix effects and variations in sample processing.[1] Several reputable chemical suppliers offer this analytical standard. The following table summarizes the product specifications from key vendors.



Supplier	Product Name	Catalog Number	CAS Number	Purity/Assa y	Available Quantities
Sigma- Aldrich	Oxybenzone- (phenyl-d5) PESTANAL®	73875	1219798-54- 5	≥98.0% (GC)	10 mg
MedchemExp ress	Oxybenzone- d5	HY-A0067S	1219798-54- 5	Not specified	1 mg, 5 mg, 10 mg
HPC Standards	D5- Oxybenzone	685003	1219798-54- 5	Not specified	10 mg

# Experimental Protocol: Quantification of Oxybenzone using Oxybenzone-d5 Internal Standard by LC-MS/MS

The following protocol is a synthesized methodology based on established analytical techniques for UV filters.[2][3] It is designed for the quantification of Oxybenzone in complex matrices such as cosmetics, environmental water, or biological samples.

# **Reagents and Materials**

- Oxybenzone analytical standard
- Oxybenzone-d5 analytical standard (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Sample matrix (e.g., cream base, water sample, plasma)



- Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
- · Volumetric flasks, pipettes, and vials

# **Preparation of Standard Solutions**

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oxybenzone and Oxybenzone-d5 in methanol in separate volumetric flasks to obtain a concentration of 1 mg/mL for each.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Oxybenzone primary stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should be appropriate for the expected sample concentrations.
- Internal Standard (IS) Working Solution: Dilute the **Oxybenzone-d5** primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

# **Sample Preparation**

The following is a general guideline for a cosmetic cream sample. The protocol should be optimized based on the specific matrix.

- Accurately weigh 100 mg of the sample into a centrifuge tube.
- Spike the sample with the Internal Standard Working Solution.
- Add 5 mL of acetonitrile and vortex for 2 minutes to extract the analytes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) cleanup step may be necessary.
- Filter the final extract through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

### **LC-MS/MS Instrumentation and Conditions**



The following conditions are based on an Agilent LC-MS/MS system and can be adapted for other manufacturers' instruments.[2]

#### Liquid Chromatography:

Parameter	Value	
Column	Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm $\times$ 50 mm, 1.9 $\mu$ m	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Gradient	0-0.5 min: 30% B; 0.5-3.0 min: 30-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-30% B; 3.6-4.5 min: 30% B	
Flow Rate	0.4 mL/min	
Injection Volume	5 μL	
Column Temperature	30 °C	

#### Tandem Mass Spectrometry:

Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Gas Temperature	325 °C	
Gas Flow	10 L/min	
Nebulizer	45 psi	
Sheath Gas Temp	350 °C	
Sheath Gas Flow	11 L/min	
Capillary Voltage	4000 V	



#### MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Oxybenzone	229.1	151.1	15
Oxybenzone	229.1	105.1	20
Oxybenzone-d5	234.1	156.1	15
Oxybenzone-d5	234.1	110.1	20

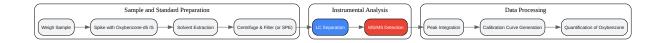
Note: The specific MRM transitions for **Oxybenzone-d5** should be optimized by infusing the standard into the mass spectrometer.

# **Data Analysis and Quantification**

- Generate a calibration curve by plotting the peak area ratio of the Oxybenzone to the
  Oxybenzone-d5 internal standard against the concentration of the calibration standards.
- Use a linear regression model to fit the calibration curve.
- Quantify the amount of Oxybenzone in the samples by interpolating their peak area ratios from the calibration curve.

# **Visualizing the Analytical Workflow**

The following diagrams illustrate the key processes in the analytical workflow, from sample preparation to data analysis.



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Start: Cosmetic Cream Sample 1. Weigh 100 mg of sample 2. Add known amount of Oxybenzone-d5 solution 3. Add 5 mL Acetonitrile 4. Vortex for 2 minutes 5. Centrifuge at 10,000 rpm 6. Collect supernatant 7. Filter through 0.22 µm filter Ready for LC-MS/MS Injection

Figure 1. A high-level overview of the analytical workflow.

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Figure 2. Detailed steps for sample preparation of a cosmetic cream.

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## References

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